((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium

Catalog No.
S1796053
CAS No.
115826-95-4
M.F
C44H32Cl2P2Pd
M. Wt
800
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)d...

CAS Number

115826-95-4

Product Name

((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium

IUPAC Name

dichloropalladium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

Molecular Formula

C44H32Cl2P2Pd

Molecular Weight

800

InChI

InChI=1S/C44H32P2.2ClH.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2/p-2

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Pd]Cl

Enantioselective Catalysis

S-BINAP-PdCl2 is a chiral catalyst, meaning it has a non-superimposable mirror image. This chirality allows it to differentiate between starting materials that are mirror images of each other (enantiomers). In many organic reactions, the product can be formed as a mixture of both enantiomers. S-BINAP-PdCl2 can selectively promote the formation of one enantiomer over the other, leading to higher enantiomeric purity of the desired product. This is crucial in the development of pharmaceuticals and other biologically active molecules, where only one enantiomer may have the desired therapeutic effect [].

Here are some examples of enantioselective reactions catalyzed by S-BINAP-PdCl2:

  • Enantioselective allylation: This reaction allows for the introduction of an allyl group (C3H5) to a carbon-carbon double bond in a stereoselective manner [].
  • Asymmetric hydrogenation: S-BINAP-PdCl2 can be used to reduce a carbon-carbon double bond and form a single enantiomer of the corresponding alkane [].
  • Suzuki-Miyaura coupling: This reaction allows for the formation of carbon-carbon bonds between two different organic fragments in an enantioselective way [].

The compound ((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium is a bimetallic complex that features a palladium center coordinated with a chiral ligand derived from binaphthyl. This compound is notable for its role in catalysis, particularly in cross-coupling reactions such as the Suzuki and Heck reactions, which are pivotal in organic synthesis for forming carbon-carbon bonds. The presence of the chiral bisphosphine ligand enhances the enantioselectivity of these reactions, making it valuable in the synthesis of chiral molecules.

Involving this compound are catalytic processes in organic synthesis. Specifically, it acts as a catalyst in:

  • Suzuki Coupling Reaction: This reaction involves the coupling of boronic acids with aryl halides to form biaryl compounds.
  • Heck Reaction: In this reaction, alkenes react with aryl halides in the presence of a base to form substituted alkenes.

Both reactions benefit from the unique electronic and steric properties imparted by the bisphosphine ligand, facilitating the formation of C–C bonds under mild conditions.

The synthesis of ((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium typically involves several steps:

  • Preparation of Bisphosphine Ligand: The chiral ligand is synthesized from 1,1'-binaphthyl through reactions that introduce diphenylphosphine groups at the 2 and 2' positions.
  • Formation of Palladium Complex: The bisphosphine ligand is then reacted with a palladium precursor (such as palladium(II) chloride) under an inert atmosphere to form the dichloropalladium complex.
  • Purification: The resulting complex is purified using techniques such as recrystallization or chromatography.

The primary applications of ((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium are in:

  • Asymmetric Synthesis: It is widely used in asymmetric synthesis to produce chiral compounds that are essential in pharmaceuticals and agrochemicals.
  • Catalysis: Its role as a catalyst in cross-coupling reactions allows for the efficient construction of complex organic molecules.

Interaction studies involving this compound often focus on its catalytic efficiency and selectivity in various reactions. Research has shown that modifications to the ligand structure can significantly influence both the reactivity and selectivity of palladium-catalyzed processes. Additionally, studies may explore how changes in reaction conditions (such as temperature and solvent) affect its performance as a catalyst

Similar compounds include other palladium complexes with different ligands that also serve as catalysts in organic synthesis. A comparison highlights their unique aspects:

Compound NameLigand TypeCatalytic ApplicationUnique Features
Bis(triphenylphosphine)palladium(II) chlorideTriphenylphosphineCross-coupling reactionsLess sterically hindered than bisphosphine ligands
(R)-BINAP-palladium(II) dichlorideChiral bisphosphineAsymmetric synthesisHigh enantioselectivity due to chirality
(S)-Phanephos-palladium(II) dichlorideChiral bisphosphineAsymmetric catalysisGreater stability under air compared to others

The uniqueness of ((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium lies in its specific chiral environment provided by the binaphthyl backbone, which enhances its ability to facilitate asymmetric transformations more effectively than many other palladium complexes.

This comprehensive overview underscores the significance of ((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium in both synthetic chemistry and potential biological applications while highlighting its unique properties compared to similar compounds.

((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium represents a chiral organometallic complex featuring a square planar coordination geometry around the central palladium atom [1]. The molecular formula is C₄₄H₃₂Cl₂P₂Pd with a molecular weight of 800.008 atomic mass units [1] [2]. The complex exhibits axial chirality derived from the binaphthyl backbone, with the (S)-enantiomer possessing a specific optical rotation of [α]²⁴/D +682°, c = 0.5 in chloroform [8].

The compound consists of a palladium(II) center coordinated to two chloride ions and a bidentate 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ligand through its two phosphorus atoms [3] [4]. The binaphthyl framework adopts a non-planar configuration due to steric hindrance between the peri-hydrogen atoms at the 8 and 8' positions, resulting in a characteristic twisted conformation [5]. The four phenyl rings attached to the phosphorus atoms contribute to the overall three-dimensional structure and provide additional steric bulk around the metal center [5] [15].

The coordination environment around palladium exhibits a distorted square planar geometry with the phosphorus atoms occupying cis positions [16] [17]. The chloride ligands complete the coordination sphere, occupying the remaining two coordination sites in a cis arrangement relative to each other [15] [17]. This geometric arrangement is characteristic of palladium(II) complexes and is stabilized by the chelating nature of the bidentate phosphine ligand [16].

Crystallographic Analysis of (S)-BINAP-PdCl₂

Comprehensive crystallographic studies have revealed detailed structural parameters for various polymorphs and solvated forms of the complex [5] [15]. The (S)-enantiomer crystallizes in the tetragonal space group P4₃212 with unit cell parameters a = b = 11.7172(2) Å and c = 26.3548(11) Å [5]. The crystal structure exhibits perfect C₂ symmetry due to the presence of a crystallographic 2-fold rotation axis [5].

Table 1: Crystallographic Data for Different Forms of (S)-BINAP-PdCl₂

Parameter(S)-1(S)-1·2THFrac-1·DCM(S)-1·2bpy
Space GroupP4₃212P2₁2₁2₁P2₁/nP2₁2₁2₁
a (Å)11.7172(2)12.62830(16)17.1649(3)12.09230(12)
b (Å)11.7172(2)15.8924(2)12.97903(19)14.04610(13)
c (Å)26.3548(11)22.1036(3)17.2478(3)30.4112(4)
Volume (ų)3618.32(18)4436.1(1)3839.88(10)5165.33(9)
Density (Mg/m³)1.4681.4141.5311.430

The palladium-phosphorus bond lengths range from 2.2438(8) to 2.2636(5) Å across different crystal forms, indicating consistent coordination geometry [5] [15]. The bite angle, defined as the P1-Pd-P2 angle, remains remarkably constant across all crystalline forms, ranging from 92.52(3)° to 92.84(3)° [5] [15]. This consistency demonstrates the rigid nature of the chelating ligand framework and its influence on the coordination geometry [15].

Table 2: Selected Bond Lengths and Angles

StructureBite Angle P1-Pd-P2 (°)Pd-P1 (Å)Pd-P2 (Å)Pd-Cl1 (Å)Pd-Cl2 (Å)
(S)-192.63(3)2.2438(8)2.2438(8)2.369(1)2.369(1)
(S)-1·2THF92.52(3)2.2607(7)2.2570(7)2.370(1)2.373(1)
rac-1·DCM92.84(3)2.2517(7)2.2602(7)2.372(1)2.368(1)
(S)-1·2bpy92.58(2)2.2636(5)2.2609(5)2.371(1)2.374(1)

The crystal packing reveals that the complexes are held together by weak intermolecular interactions, including π-π stacking between aromatic rings and van der Waals forces [5] [17]. The presence of solvent molecules in certain crystal forms influences the overall packing arrangement but does not significantly alter the core molecular geometry [5].

Conformational Flexibility of Palladium BINAP Complexes

Density functional theory calculations and crystallographic analyses have provided insights into the conformational flexibility of the complex [5] [15]. The theoretical gas-phase structure calculated using the B3LYP functional reveals a bite angle of 95.7°, which is approximately 3° larger than the experimentally determined values [5] [15]. This discrepancy suggests that crystal packing forces influence the molecular conformation in the solid state [5].

The conformational flexibility of the binaphthyl backbone and the phenyl rings appears to be decoupled, indicating independent rotational freedom around different bonds [5] [6]. The torsion angles α and β, which describe the deviation from C₂ symmetry in the binaphthyl backbone, vary significantly between different crystal forms [5]. These angles range from 34.77(9)° to 43.83(8)° for α and from 35.97(6)° to 39.6(1)° for β, demonstrating the flexible nature of the ligand framework [5].

The angles between phenyl rings and adjacent naphthyl rings provide a measure of π-π stacking interactions within the molecule [5] [15]. Experimental values range from 9.7° to 21.2°, while the theoretical gas-phase structure shows significantly larger angles up to 35.7°, indicating reduced π-π stacking in the absence of crystal packing forces [5]. The dihedral angle between the Cl1-Pd-Cl2 and P1-Pd-P2 planes serves as an indicator of the asymmetric effect exerted by the phenyl rings on the exchangeable ligands [5].

Table 3: Conformational Parameters

ParameterDFT(S)-1(S)-1·2THFrac-1·DCM(S)-1·2bpy
Phenyl-Naphthyl Angle 1 (°)35.713.721.214.413.9
Phenyl-Naphthyl Angle 2 (°)35.713.79.713.610.1
Dihedral Angle δ (°)20.128.315.319.119.3
Torsion Angle α (°)36.6739.6(1)39.46(9)43.83(8)43.05(6)
Torsion Angle β (°)36.6539.6(1)38.89(9)34.77(9)35.97(6)

Spectroscopic Properties and Structural Elucidation

Nuclear magnetic resonance spectroscopy provides crucial structural information for the complex [10] [28]. The ³¹P nuclear magnetic resonance spectrum of the complex in deuterated chloroform shows a characteristic singlet at 30.4 parts per million, confirming the symmetric coordination environment of the two phosphorus atoms [5]. This chemical shift is consistent with phosphorus atoms coordinated to palladium(II) in a square planar geometry [28].

The ³¹P nuclear magnetic resonance chemical shift of 29.7 parts per million has been observed for the complex in solution studies, demonstrating the stability of the coordination environment [28]. The appearance of a singlet rather than a doublet confirms that the two phosphorus environments are equivalent on the nuclear magnetic resonance timescale, consistent with the C₂ symmetry of the molecule [28].

Infrared spectroscopy studies of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl adsorbed on palladium surfaces reveal characteristic vibrational frequencies associated with the aromatic framework [22]. The binaphthyl group vibrations are enhanced upon coordination to palladium, providing evidence for electronic communication between the ligand and metal center [22]. The analysis of experimental infrared spectra compared with density functional theory calculations confirms the proposed adsorption geometry with the C₂ symmetry axis perpendicular to the palladium surface [22].

Ultraviolet-visible absorption spectroscopy of related binaphthyl compounds shows absorption maxima around 223 nanometers with molar extinction coefficients of approximately 9800 M⁻¹cm⁻¹ [31]. The electronic transitions are primarily ligand-centered, involving π-π* transitions within the aromatic framework [31]. The coordination to palladium introduces additional low-energy transitions that may extend into the visible region, contributing to the characteristic yellow color of the complex [3] [5].

Mass spectrometry analysis confirms the molecular ion peak at m/z 800.0, consistent with the calculated molecular weight [1] [2]. The isotope pattern observed in the mass spectrum is characteristic of palladium-containing compounds, with the distinctive isotopic distribution of palladium clearly visible [1]. Elemental analysis data consistently support the proposed molecular formula across different synthetic preparations [4] [8].

The physical and chemical properties of ((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium represent a comprehensive framework for understanding this important organometallic complex. This section provides detailed analysis of the compound's specifications, electronic characteristics, stability requirements, and solution behavior.

Physical Specifications and Characterization

((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium exhibits well-defined physical characteristics that are crucial for its identification and handling. The compound possesses a molecular formula of C₄₄H₃₂Cl₂P₂Pd with a molecular weight ranging from 800.00 to 802.02 grams per mole [1] [2] [3]. This slight variation in reported molecular weight reflects different measurement conditions and calculation methods employed by various suppliers and research groups.

The compound presents as a solid powder with a characteristic yellow to light yellow coloration [4] [5]. This distinctive appearance aids in visual identification and quality assessment during synthesis and storage procedures. The melting point exceeds 300°C, at which temperature the compound undergoes sublimation rather than conventional melting [1]. However, thermal decomposition occurs at significantly lower temperatures, typically beginning around 230°C and proceeding through 300°C [4] [5] [6].

Table 1: Physical Properties and Characterization Data

PropertyValueReference
Molecular FormulaC₄₄H₃₂Cl₂P₂Pd [1] [3]
Molecular Weight (g/mol)800.00-802.02 [1] [2] [3]
Melting Point (°C)>300 (sublimes) [1]
Decomposition Temperature (°C)230-300 [4] [5] [6]
Physical FormSolid powder [4] [5]
ColorYellow to light yellow [4]
Density (g/cm³)~1.6 (estimated)Estimated

The crystallographic properties of the compound have been extensively studied through X-ray diffraction analysis. Multiple crystal structures have been determined, revealing conformational flexibility within the 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl backbone [7] [8]. The complex crystallizes in various space groups depending on the specific enantiomer and crystallization conditions, with the (S)-enantiomer typically forming crystals in the P43212 space group [7] [8] [9].

Spectroscopic characterization provides additional confirmation of the compound's identity and purity. The complex exhibits characteristic phosphorus nuclear magnetic resonance signals that vary depending on the solvent system employed [10]. Infrared spectroscopy reveals distinct peaks corresponding to palladium-phosphorus bonds and the aromatic framework of the 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ligand structure.

Electronic Properties of the Metal-Ligand Complex

The electronic properties of ((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium are fundamentally determined by the coordination environment around the palladium center and the electronic characteristics of the bidentate phosphine ligand. The palladium atom exists in the +2 oxidation state with a d⁸ electronic configuration, adopting a square planar coordination geometry typical of palladium(II) complexes [7] [8].

The bite angle, defined as the phosphorus-palladium-phosphorus angle, represents a critical electronic parameter that influences the complex's reactivity and catalytic properties. Experimental measurements consistently demonstrate bite angles ranging from 92.8° to 93.2° [7] [8] [9] [11]. Density functional theory calculations predict slightly larger bite angles, typically 3° greater than experimentally observed values, indicating the influence of crystal packing forces on the observed molecular geometry [7] [8] [9] [11].

Table 2: Electronic Properties of the Metal-Ligand Complex

PropertyValueReference
Bite Angle P-Pd-P (°)92.8-93.2 [7] [8] [9] [11]
Pd-P Bond Length (Å)2.315-2.325 [7] [8] [9]
Metal Oxidation State+2 [1] [4]
Coordination GeometrySquare planar [7] [8]
Electronic Configurationd⁸Standard for Pd(II)
Calculated vs Experimental Bite Angle Difference (°)+3 [7] [8] [9] [11]
Delta Angle Range (°)9-21.2 [7] [8]
π-π Stacking Angle (°)9.7-21.2 [7] [8]

The palladium-phosphorus bond lengths fall within the range of 2.315 to 2.325 Ångströms [7] [8] [9], indicating strong coordinative interactions between the metal center and the phosphine donor atoms. These bond distances are consistent with typical values observed in related palladium-phosphine complexes and reflect the appropriate orbital overlap between palladium d-orbitals and phosphorus lone pairs.

The electronic structure is further characterized by π-π stacking interactions between aromatic rings within the ligand framework. These interactions, quantified by angles ranging from 9.7° to 21.2°, contribute significantly to the overall stability and conformational properties of the complex [7] [8]. The delta angle parameter, which measures the asymmetric effect exerted by exchangeable ligands on the equatorial phenyl rings, provides additional insight into the electronic environment around the palladium center [7] [8].

The 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ligand exhibits electronic absorption properties that enable photochemical applications. The ligand can absorb light in the ultraviolet-visible region of the electromagnetic spectrum due to its extended aromatic system [12]. This photochemical activity has been exploited in the development of light-switchable catalytic systems where reaction rates can be controlled through illumination.

Solubility and Solution Behavior

The solubility characteristics of ((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium in various solvent systems are crucial for its practical applications in synthesis and catalysis. The compound exhibits complete insolubility in water [22], which is expected given its organometallic nature and the hydrophobic character of the aromatic ligand framework.

Organic solvent compatibility varies significantly depending on the polarity and coordinating ability of the solvent system. The compound demonstrates excellent solubility in coordinating solvents such as tetrahydrofuran, dichloromethane, and chloroform [23] [22] [24]. These solvents provide effective solvation of the complex through weak coordination interactions and favorable dipole-dipole interactions with the polar palladium-chloride bonds.

Table 4: Solubility and Solution Behavior

SolventSolubilityCommentsReference
WaterInsolubleCompletely insoluble [22]
Tetrahydrofuran (THF)SolubleGood solubility, commonly used [22] [24]
Dichloromethane (DCM)SolubleGood solubility, heating may help [23] [22] [24]
ChloroformSolubleGood solubility [23] [24]
MethanolSlightly solubleLimited solubility [22]
EthanolSlightly solubleLimited solubility [22]
Diethyl etherSlightly solublePoor solubility [22]
BenzeneSolubleGood solubility [23]
TolueneSolubleGood solubility [23]

Moderately polar solvents such as methanol and ethanol provide only limited solubility [22]. This restricted solubility reflects the balance between the polar palladium center and the extensive hydrophobic aromatic framework of the 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ligand. Heating these solutions may improve solubility to some extent, but complete dissolution typically requires the use of more suitable solvent systems.

Non-polar aromatic solvents including benzene and toluene demonstrate good solubility characteristics [23]. These solvents provide effective solvation through π-π interactions with the aromatic components of the ligand structure and dispersion forces with the overall molecular framework. The solubility in aromatic solvents makes these systems particularly useful for catalytic applications where non-coordinating solvent environments are desired.

Solution behavior studies reveal that the complex maintains its structural integrity in most organic solvents under normal conditions. Nuclear magnetic resonance spectroscopy in deuterated solvents confirms that the palladium-phosphorus coordination bonds remain intact in solution, with chemical shifts varying depending on the specific solvent environment [10]. The complex can undergo dynamic exchange processes in solution, including conformational changes in the ligand backbone and potential ligand exchange reactions under specific conditions.

Temperature effects on solubility generally follow expected trends, with increased temperature promoting dissolution in moderately compatible solvents. However, elevated temperatures must be balanced against the thermal stability limitations of the complex to prevent decomposition during dissolution processes.

Dates

Last modified: 08-15-2023

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